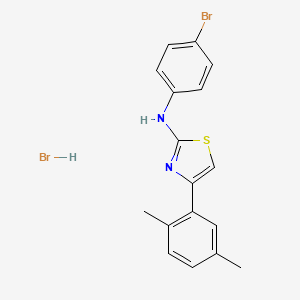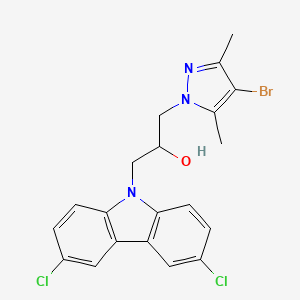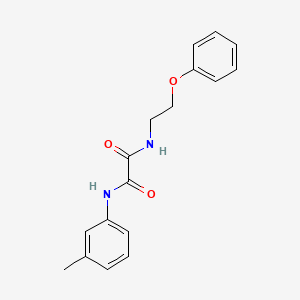
N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide, also known as BPTA hydrobromide, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazole class of compounds and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide is not fully understood. However, it is believed that the compound interacts with certain metal ions through coordination bonds, leading to the formation of a complex that exhibits fluorescence. The fluorescence intensity of the complex is dependent on the concentration of the metal ion, allowing for the quantitative detection of the metal ion.
Biochemical and physiological effects:
This compound hydrobromide has been found to exhibit a range of biochemical and physiological effects. In addition to its use as a metal ion sensor, the compound has been investigated for its potential applications in cancer treatment. This compound hydrobromide has been found to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.
实验室实验的优点和局限性
One of the main advantages of using N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide in lab experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a valuable tool for the detection and quantification of metal ions in various biological and environmental samples. However, one of the limitations of using this compound hydrobromide is its potential toxicity towards certain cell types. Further studies are needed to determine the optimal conditions for the use of this compound in various experimental settings.
未来方向
There are several future directions for the research on N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide. One potential area of interest is the development of new metal ion sensors based on this compound. The modification of the structure of this compound hydrobromide may lead to the development of sensors with improved selectivity and sensitivity towards specific metal ions.
Another area of interest is the further investigation of the potential applications of this compound hydrobromide in cancer treatment. The compound has been found to exhibit promising anticancer activity in vitro, and further studies are needed to determine its potential in vivo.
In conclusion, this compound hydrobromide is a promising compound with a range of potential applications in scientific research. Its high selectivity and sensitivity towards certain metal ions make it a valuable tool for the detection and quantification of metal ions in various biological and environmental samples. Further studies are needed to fully understand the mechanism of action of this compound hydrobromide and its potential applications in cancer treatment.
合成方法
The synthesis of N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide involves the reaction of 4-bromobenzaldehyde with 2,5-dimethylphenylamine in the presence of thioamide. The resulting product is then treated with hydrobromic acid to obtain the final compound. The synthesis of this compound hydrobromide has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the compound.
科学研究应用
N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide has been investigated for its potential applications in various scientific research fields. One of the main areas of interest has been its use as a fluorescent probe for the detection of metal ions. This compound hydrobromide has been found to exhibit high selectivity and sensitivity towards certain metal ions, making it a promising candidate for the development of metal ion sensors.
属性
IUPAC Name |
N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2S.BrH/c1-11-3-4-12(2)15(9-11)16-10-21-17(20-16)19-14-7-5-13(18)6-8-14;/h3-10H,1-2H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRLITQVYZTNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC3=CC=C(C=C3)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5011964.png)
![diethyl 5-[(5-bromo-2-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5011979.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide](/img/structure/B5011985.png)

![2-amino-N-[1-(hydroxymethyl)propyl]-3,5-dinitrobenzamide](/img/structure/B5011999.png)

![5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5012012.png)
![5-acetyl-6-methyl-2-{[(phenylthio)methyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5012016.png)
![2,2-dibromo-N'-[1-(4-ethoxyphenyl)pentylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B5012020.png)
![4-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5012023.png)


![1-[(4-chlorophenoxy)acetyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5012033.png)
![3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5012053.png)